molecular formula C15H14BrN B1372903 2-Benzyl-5-bromoisoindoline CAS No. 905274-85-3

2-Benzyl-5-bromoisoindoline

Cat. No. B1372903
CAS RN: 905274-85-3
M. Wt: 288.18 g/mol
InChI Key: RUTQXTMEZOZGLF-UHFFFAOYSA-N
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Description

2-Benzyl-5-bromoisoindoline is a chemical compound with the molecular formula C15H14BrN . It is stored at room temperature and appears as a yellow to brown solid .


Molecular Structure Analysis

The molecular structure of 2-Benzyl-5-bromoisoindoline consists of a benzyl group attached to an isoindoline ring at the 2-position, and a bromine atom attached at the 5-position . The InChI code for this compound is 1S/C15H14BrN/c16-15-7-6-13-10-17 (11-14 (13)8-15)9-12-4-2-1-3-5-12/h1-8H,9-11H2 .


Physical And Chemical Properties Analysis

2-Benzyl-5-bromoisoindoline has a molecular weight of 288.18 g/mol . It is a yellow to brown solid at room temperature . The compound’s InChI code is 1S/C15H14BrN/c16-15-7-6-13-10-17 (11-14 (13)8-15)9-12-4-2-1-3-5-12/h1-8H,9-11H2 .

Scientific Research Applications

Pharmaceutical Synthesis

2-Benzyl-5-bromoisoindoline serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure is pivotal in the construction of molecules with potential therapeutic effects. For instance, derivatives of this compound have been explored for their antiviral and anti-inflammatory properties . The bromine atom in particular provides a reactive site for further functionalization, which is a common strategy in drug design to create compounds with desired biological activity.

Herbicides

The chemical structure of 2-Benzyl-5-bromoisoindoline allows for its use in the development of herbicidal agents. Its reactivity can be harnessed to interfere with the growth of unwanted plants, providing a tool for agricultural management. The synthesis of herbicides often requires compounds that can be easily modified to target specific plant enzymes, and this compound fits the bill .

Colorants and Dyes

Isoindoline derivatives are known for their application in the production of colorants and dyes. The presence of the benzyl and bromo groups in 2-Benzyl-5-bromoisoindoline makes it a suitable candidate for the synthesis of complex dye molecules. These dyes have applications ranging from textile manufacturing to ink production .

Polymer Additives

In the field of polymer science, 2-Benzyl-5-bromoisoindoline can be utilized as an additive to enhance the properties of polymers. It can act as a stabilizer or a modifier to improve the thermal and mechanical characteristics of various polymer materials .

Organic Synthesis

This compound is also a valuable building block in organic synthesis. Its structure allows for a variety of chemical reactions, enabling the creation of a wide array of organic molecules. Researchers utilize such intermediates to develop new synthetic methodologies and to construct complex organic compounds .

Photochromic Materials

2-Benzyl-5-bromoisoindoline has potential applications in the development of photochromic materials. These materials change color upon exposure to light, which is useful in various technologies such as smart windows, sunglasses, and optical data storage devices. The compound’s structure can be incorporated into molecules that exhibit reversible changes in their absorption spectra when exposed to different light conditions .

Safety and Hazards

The safety data sheet for 2-Benzyl-5-bromoisoindoline suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

2-benzyl-5-bromo-1,3-dihydroisoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN/c16-15-7-6-13-10-17(11-14(13)8-15)9-12-4-2-1-3-5-12/h1-8H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTQXTMEZOZGLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1CC3=CC=CC=C3)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50697181
Record name 2-Benzyl-5-bromo-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

905274-85-3
Record name 2-Benzyl-5-bromo-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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